molecular formula C39H54 B12339574 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-

9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL-

Katalognummer: B12339574
Molekulargewicht: 522.8 g/mol
InChI-Schlüssel: ZNUBKBKYSFWKMS-ACHIHNKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propynyl groups and two dimethyloctyl groups attached to the fluorene core. Its molecular formula is C39H54, and it has a molecular weight of 522.8461 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene as the core structure.

    Functionalization: The fluorene core is functionalized with propynyl groups at the 2 and 7 positions through a series of substitution reactions.

    Attachment of Dimethyloctyl Groups: The dimethyloctyl groups are introduced at the 9,9 positions through alkylation reactions.

The reaction conditions often involve the use of strong bases and catalysts to facilitate the substitution and alkylation reactions. The reactions are typically carried out under inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the propynyl groups to alkenyl or alkyl groups.

    Substitution: The compound can undergo substitution reactions at the propynyl and dimethyloctyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluorenone derivatives, alkenyl or alkyl fluorene derivatives, and various substituted fluorene compounds .

Wissenschaftliche Forschungsanwendungen

9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9H-Fluorene, 9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-DI-1-propyn-1-YL- is unique due to its specific structural modifications, which impart distinct chemical and physical properties. These modifications enhance its stability, solubility, and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Eigenschaften

Molekularformel

C39H54

Molekulargewicht

522.8 g/mol

IUPAC-Name

9,9-bis[(3S)-3,7-dimethyloctyl]-2,7-bis(prop-1-ynyl)fluorene

InChI

InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3/t31-,32-/m0/s1

InChI-Schlüssel

ZNUBKBKYSFWKMS-ACHIHNKUSA-N

Isomerische SMILES

CC#CC1=CC2=C(C=C1)C3=C(C2(CC[C@@H](C)CCCC(C)C)CC[C@@H](C)CCCC(C)C)C=C(C=C3)C#CC

Kanonische SMILES

CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.